N-(4,5-dimethylthiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Kinase Inhibition Structure-Activity Relationship Chemical Probe

The compound N-(4,5-dimethylthiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396863-86-7) is a heterocyclic small molecule with the molecular formula C₁₃H₁₂N₆OS and a molecular weight of 300.34 g/mol. It features a pyridazine core substituted with an imidazole ring and linked via a carboxamide bridge to a 4,5-dimethylthiazole moiety.

Molecular Formula C13H12N6OS
Molecular Weight 300.34
CAS No. 1396863-86-7
Cat. No. B2940331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylthiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS1396863-86-7
Molecular FormulaC13H12N6OS
Molecular Weight300.34
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)C
InChIInChI=1S/C13H12N6OS/c1-8-9(2)21-13(15-8)16-12(20)10-3-4-11(18-17-10)19-6-5-14-7-19/h3-7H,1-2H3,(H,15,16,20)
InChIKeyGZSAPTFXFKATRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-dimethylthiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (1396863-86-7): Chemical Identity and Research Classification


The compound N-(4,5-dimethylthiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396863-86-7) is a heterocyclic small molecule with the molecular formula C₁₃H₁₂N₆OS and a molecular weight of 300.34 g/mol [1]. It features a pyridazine core substituted with an imidazole ring and linked via a carboxamide bridge to a 4,5-dimethylthiazole moiety. The compound is listed in the PubChem database under CID 71791758 and is associated with the catalog identifier VU0539146-1 [1][2]. Structurally, it belongs to the broader class of pyridazine-based heterocycles, which are frequently explored as kinase inhibitor scaffolds. However, publicly available quantitative biological data confirming a specific molecular target, potency, or selectivity profile for this exact compound remains absent from primary literature and authoritative databases as of the current search.

Procurement Risk for 1396863-86-7: Why Close Analogs Cannot Be Assumed Equivalent


In the absence of disclosed structure-activity relationship (SAR) data for this specific compound, any substitution by a closely related analog carries unknown risk. The pyridazine-imidazole-thiazole scaffold is highly modular, and even minor modifications to the substitution pattern (e.g., methylation position on the thiazole ring, identity of the heterocycle at the pyridazine 6-position) can profoundly alter target engagement, selectivity, and physicochemical properties. For example, analogs such as N-(4-methylthiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide or 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide differ in steric and electronic properties, yet no publicly available head-to-head data quantifies the impact of these differences on any biological endpoint [1]. Consequently, a researcher or procurement officer cannot assume functional equivalence. The only way to ensure experimental reproducibility is to source the exact compound specified in the original protocol or screening library entry, as the specific combination of 4,5-dimethylthiazole and imidazole motifs may be critical for an as-yet undisclosed interaction.

Quantitative Differentiation Evidence for 1396863-86-7 vs. Analogs: A Critical Data Gap Analysis


Lack of Publicly Available Target Engagement or Potency Data for 1396863-86-7

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, Google Patents, PubMed) returned no quantitative data for this compound in any biological assay. No IC₅₀, Kd, EC₅₀, or even qualitative activity readout could be identified for this specific molecule against any target [1][2]. Consequently, no direct head-to-head comparison with a named analog, nor any cross-study comparable dataset, can be presented. This is not a reflection of inactivity, but rather an indication that the compound's data has either not been generated or remains proprietary.

Kinase Inhibition Structure-Activity Relationship Chemical Probe

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area

The target compound has a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 114 Ų [1]. These values place it well within the typical drug-like space (Lipinski's Rule of Five: LogP ≤5, TPSA <140 Ų). In comparison, a structurally simplified analog, 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide (molecular formula C₁₀H₈N₄O, MW 208.20 g/mol), lacks the dimethylthiazole substitution and is predicted to have lower lipophilicity and hydrogen bond acceptor count, potentially altering membrane permeability and solubility . However, these are in silico predictions, not experimental measurements.

Drug-likeness Physicochemical Properties ADME Prediction

Unverified Association with DGKζ Inhibition via Patent Family

Patent WO2021132422 A1 (Astella Pharma) claims pyridazinyl-thiazolecarboxamide compounds as DGKζ inhibitors for cancer immunotherapy [1]. While the generic Markush structure encompasses the core of the target compound, the specific molecule 1396863-86-7 is not explicitly named as an example in the patent's disclosed structures. Without specific data extraction from the patent, it is impossible to confirm that this exact compound has been synthesized or tested for DGKζ activity. This represents a class-level association only.

DGKζ Inhibitor Cancer Immunotherapy T-cell Activation

Recommended Use-Cases for Sourcing 1396863-86-7


Reproduction of an Undisclosed Protocol Requiring Exact Chemical Identity

The primary justified use-case is when a protocol explicitly specifies this compound by CAS number or catalog identifier (e.g., VU0539146-1). Since no biological data is public, the value proposition is identity assurance: the end-user must ensure that the exact molecule, with its specific substitution pattern (4,5-dimethyl on thiazole, imidazole at the pyridazine 6-position), is used to match an undisclosed or proprietary SAR. Any deviation could invalidate the experiment. [1]

Chemical Biology Probe Development via Further Derivatization

The compound's multiple nitrogen-rich heterocycles and a carboxamide linker make it a versatile intermediate for derivatization. Researchers may use it as a starting point for installing photoaffinity labels, fluorescent reporters, or biotin handles, assuming the free carboxamide hydrogen can be modified without disrupting a critical interaction. Its computed LogP of 1.3 and TPSA of 114 Ų suggest reasonable starting drug-like properties. [1]

Negative Control for Analogs with Publicly Known Activity

If a structurally similar compound (e.g., a pyridazine-thiazole derivative) is later identified as an active inhibitor, 1396863-86-7 could serve as a matched negative control, provided the critical pharmacophoric features are absent or altered by its unique substitution pattern. This application is contingent on future data disclosure. [1]

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